molecular formula C19H17NO5 B2904168 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 302575-69-5

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2904168
CAS No.: 302575-69-5
M. Wt: 339.347
InChI Key: HSUYVVQQTJCCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide (MnO2)

    Reduction: Palladium on carbon (Pd/C)

    Substitution: Various nucleophiles

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethoxyphenyl group and quinoline core make it a versatile compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-16-8-11(9-17(24-2)18(16)25-3)15-10-13(19(21)22)12-6-4-5-7-14(12)20-15/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUYVVQQTJCCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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